molecular formula C10H19NOS B13006045 N-(2,2-Dimethylthietan-3-yl)pentanamide

N-(2,2-Dimethylthietan-3-yl)pentanamide

Cat. No.: B13006045
M. Wt: 201.33 g/mol
InChI Key: UOFODQXGXXZUKV-UHFFFAOYSA-N
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Description

N-(2,2-Dimethylthietan-3-yl)pentanamide is a chemical compound with the molecular formula C10H19NOS. It is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur. This compound is primarily used in industrial and scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dimethylthietan-3-yl)pentanamide typically involves the reaction of 2,2-dimethylthietane with pentanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to ensure its purity and suitability for use in various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dimethylthietan-3-yl)pentanamide undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the amide can be reduced to form the corresponding amine.

    Substitution: The hydrogen atoms on the thietane ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated thietane derivatives.

Scientific Research Applications

N-(2,2-Dimethylthietan-3-yl)pentanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, although it is not currently used in clinical settings.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,2-Dimethylthietan-3-yl)pentanamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its functional groups. The thietane ring and amide moiety may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Dimethylthietan-3-yl)butanamide
  • N-(2,2-Dimethylthietan-3-yl)hexanamide
  • N-(2,2-Dimethylthietan-3-yl)propanamide

Uniqueness

N-(2,2-Dimethylthietan-3-yl)pentanamide is unique due to its specific combination of a thietane ring and a pentanamide group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H19NOS

Molecular Weight

201.33 g/mol

IUPAC Name

N-(2,2-dimethylthietan-3-yl)pentanamide

InChI

InChI=1S/C10H19NOS/c1-4-5-6-9(12)11-8-7-13-10(8,2)3/h8H,4-7H2,1-3H3,(H,11,12)

InChI Key

UOFODQXGXXZUKV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1CSC1(C)C

Origin of Product

United States

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